

Application Note: Isolation and Purification of Angulatin G

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Compound of Interest

Compound Name: Angulatin G

Cat. No.: B12395577

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Angulatin G is a member of the angulatin family of sesquiterpene polyol esters, naturally occurring compounds isolated from the root bark of *Celastrus angulatus*.^{[1][2]} These compounds have garnered interest due to their potential biological activities, including insecticidal and antitumor properties.^[2] This application note provides a detailed protocol for the isolation and purification of **Angulatin G** from its natural source, employing a combination of extraction and chromatographic techniques. The methodology is designed to yield a high-purity product suitable for further biological and pharmacological studies.

Experimental Protocols

1. Plant Material Collection and Preparation

- Source: The root bark of *Celastrus angulatus* is the primary source for the isolation of angulatins.^{[1][2]}
- Preparation:
 - Collect fresh root bark of *Celastrus angulatus*.
 - Wash the collected material thoroughly with distilled water to remove any soil and contaminants.

- Air-dry the root bark in a well-ventilated area, protected from direct sunlight, until it is brittle.
- Grind the dried root bark into a coarse powder using a mechanical grinder. Store the powder in an airtight container at room temperature until extraction.

2. Extraction of Crude **Angulatin G**

This protocol utilizes an optimized solvent extraction method to obtain the crude extract containing **Angulatin G**.

- Materials:
 - Dried and powdered root bark of *Celastrus angulatus*
 - 95% Ethanol (Analytical Grade)
 - Rotary evaporator
 - Filter paper
 - Glassware (beakers, flasks)
- Protocol:
 - Weigh 1 kg of the powdered root bark and place it in a large flask.
 - Add 10 L of 95% ethanol to the flask, ensuring the powder is fully submerged.
 - Macerate the mixture at room temperature for 72 hours with occasional agitation.
 - Filter the mixture through filter paper to separate the extract from the plant residue.
 - Repeat the extraction process on the residue two more times with fresh 95% ethanol to ensure exhaustive extraction.
 - Combine all the filtrates.

- Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

3. Purification of **Angulatin G**

A multi-step chromatographic approach is employed for the purification of **Angulatin G** from the crude extract. This typically involves liquid-liquid partitioning followed by column chromatography.

3.1. Liquid-Liquid Partitioning

- Materials:
 - Crude ethanolic extract
 - Distilled water
 - Ethyl acetate (Analytical Grade)
 - Separatory funnel
- Protocol:
 - Suspend the crude extract in distilled water.
 - Transfer the suspension to a separatory funnel.
 - Perform liquid-liquid partitioning by adding an equal volume of ethyl acetate.
 - Shake the funnel vigorously and allow the layers to separate.
 - Collect the ethyl acetate layer, which will contain the less polar compounds, including sesquiterpenoids.
 - Repeat the partitioning with ethyl acetate two more times.
 - Combine the ethyl acetate fractions and concentrate them using a rotary evaporator to yield the ethyl acetate fraction.

3.2. Column Chromatography

This step utilizes a series of column chromatography techniques to isolate **Angulatin G**.

- Materials:
 - Ethyl acetate fraction
 - Silica gel (for column chromatography, 200-300 mesh)
 - Sephadex LH-20
 - Solvents for elution (e.g., hexane, ethyl acetate, methanol gradients)
 - Thin Layer Chromatography (TLC) plates
 - Preparative High-Performance Liquid Chromatography (Prep-HPLC) system (optional, for final purification)
- Protocol:
 - Silica Gel Column Chromatography:
 - Pack a glass column with silica gel slurried in hexane.
 - Dissolve the ethyl acetate fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
 - Load the adsorbed sample onto the top of the prepared column.
 - Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.
 - Collect fractions and monitor them by TLC. Combine fractions with similar TLC profiles.
 - Sephadex LH-20 Column Chromatography:
 - Further purify the fractions containing the compound of interest using a Sephadex LH-20 column.[\[3\]](#)

- Pack the column with Sephadex LH-20 slurried in methanol.
- Load the concentrated fraction onto the column.
- Elute with methanol. This step is effective for separating compounds based on molecular size and polarity.[3]
- Collect and monitor fractions by TLC.
- Preparative HPLC (Optional):
 - For obtaining high-purity **Angulatin G**, a final purification step using preparative HPLC can be performed on the enriched fractions.[4]
 - A reversed-phase C18 column is commonly used for the separation of terpenoids.[5]
 - The mobile phase typically consists of a gradient of acetonitrile and water.

4. Purity Assessment

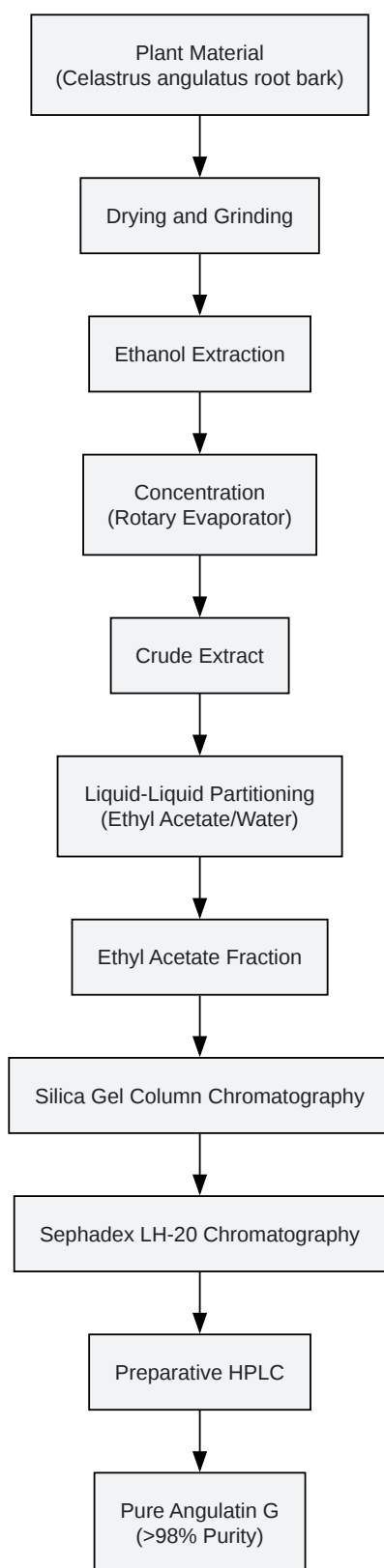
The purity of the isolated **Angulatin G** should be assessed using High-Performance Liquid Chromatography (HPLC) with a UV detector.[5][6]

Data Presentation

Parameter	Extraction	Purification Step 1 (Silica Gel)	Purification Step 2 (Sephadex LH-20)	Final Product (Prep-HPLC)
Starting Material	1 kg dried root bark	~50 g Ethyl Acetate Fraction	~5 g Enriched Fraction	~500 mg Partially Purified Fraction
Yield	~50 g crude extract	~5 g enriched fraction	~500 mg partially purified fraction	~50 mg pure Angulatin G
Purity (by HPLC)	<5%	20-30%	70-80%	>98%

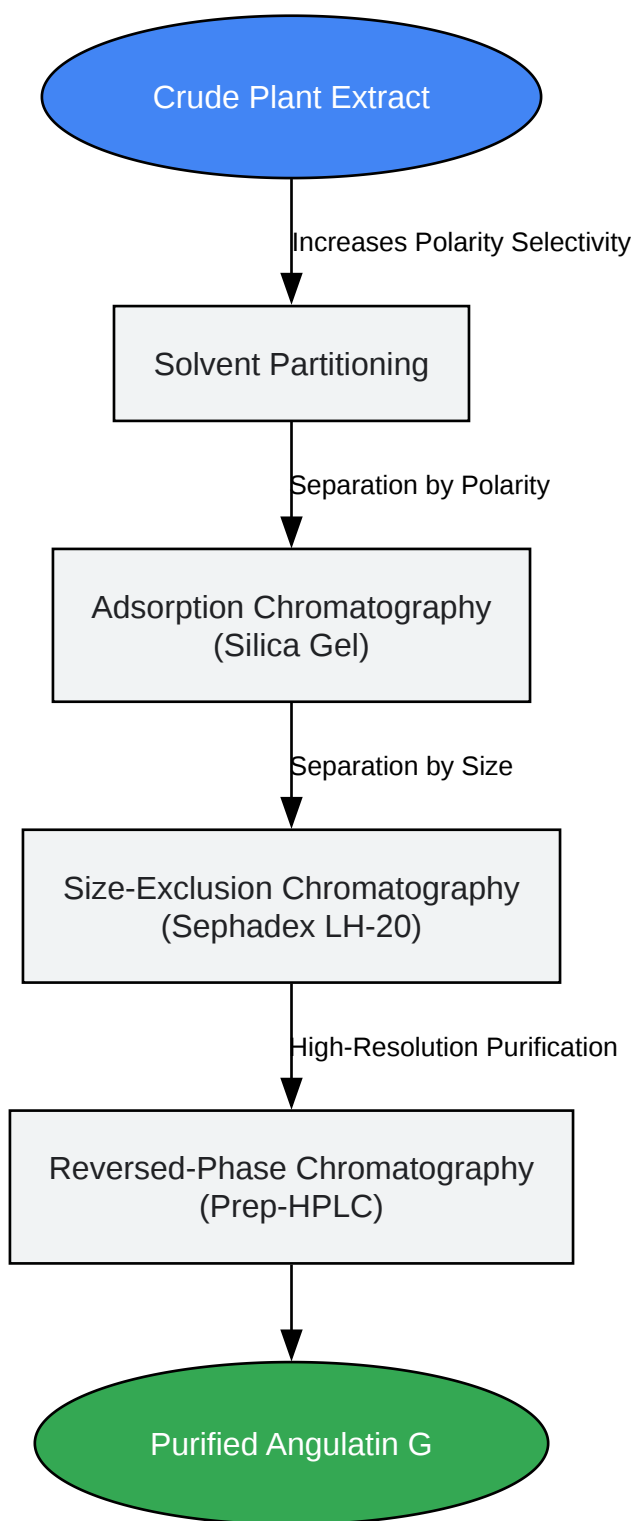
Note: The yields and purities are approximate and may vary depending on the quality of the plant material and the precise experimental conditions.

Visualizations



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Caption: Experimental workflow for the isolation and purification of **Angulatin G**.



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Caption: Logical relationship of purification steps for **Angulatin G**.

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